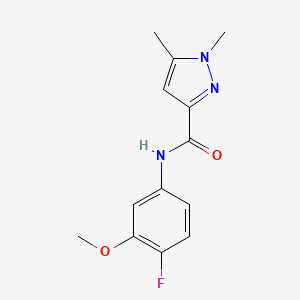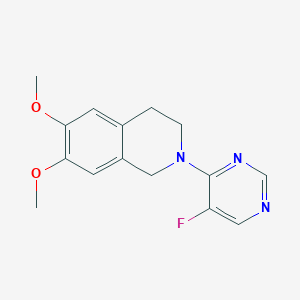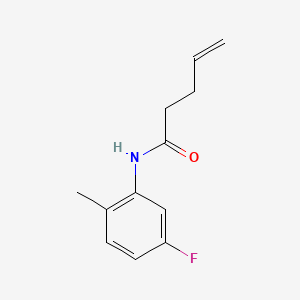![molecular formula C17H16N8 B12239220 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12239220.png)
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring, a piperazine ring, and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Formation of the Pyrimidine Ring: This involves the condensation of a suitable amidine with a β-dicarbonyl compound.
Formation of the Piperazine Ring: This can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Coupling Reactions: The pyrazole, pyrimidine, and piperazine rings are then coupled together using appropriate coupling agents and conditions.
Introduction of the Pyridine Ring and Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar aprotic solvents.
Major Products
Oxidation: Oxidation products may include hydroxylated derivatives.
Reduction: Reduction products may include amine derivatives.
Substitution: Substitution products may include various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is of interest for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-methanol: Similar structure but with a methanol group instead of a carbonitrile group.
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carbonitrile group.
Uniqueness
The uniqueness of 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carbonitrile group, in particular, may enhance its ability to interact with certain molecular targets, making it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C17H16N8 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H16N8/c18-12-14-3-1-4-19-17(14)24-9-7-23(8-10-24)15-11-16(21-13-20-15)25-6-2-5-22-25/h1-6,11,13H,7-10H2 |
InChI Key |
VZHUVYICZURMFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=C(C=CC=N4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12239144.png)
![1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B12239145.png)
![3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine](/img/structure/B12239150.png)
![N-methyl-N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12239154.png)
![4-Cyclopropyl-6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine](/img/structure/B12239160.png)
![N-[(1,4-dioxan-2-yl)methyl]-4-methoxy-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12239163.png)
![1-(2-Methoxypyridin-4-yl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazin-2-one](/img/structure/B12239165.png)
![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12239168.png)

![2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12239210.png)
![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-(3-methoxyphenyl)piperazine](/img/structure/B12239219.png)


